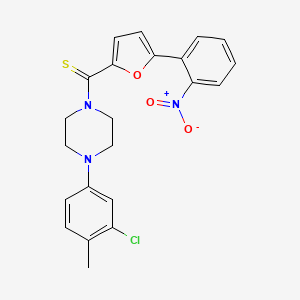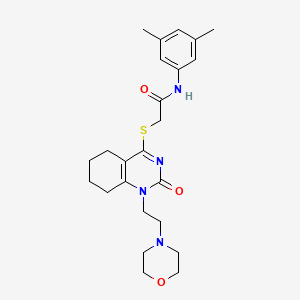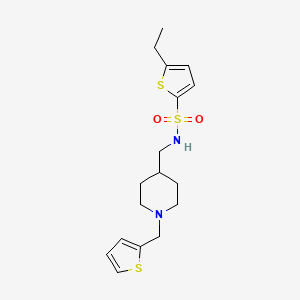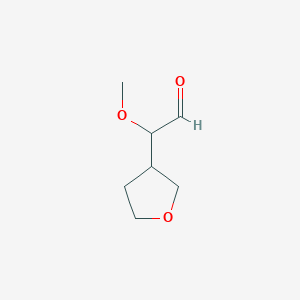
2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that can provide a basis for the synthesis of this compound. For instance, the preparation of 6-aryl-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters, as mentioned in paper , involves refluxing with POCl3 and subsequent amination with primary aliphatic amines. This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as those described in paper , includes a thiazole ring, which is also present in the compound of interest. The structure-activity relationship (SAR) analysis of these compounds provides insights into how different substitutions on the thiazole ring can affect biological activity. This information could be useful in predicting the properties of this compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include steps such as amination, esterification, and the formation of amide bonds. These reactions are crucial for constructing the complex molecular architecture of these compounds. The synthesis routes developed for the analogs containing new scaffolds, as discussed in paper , could provide a template for the reactions needed to synthesize the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the cytotoxic activity of a novel compound derived from indibulin and combretastatin scaffolds was tested against various cell lines, as mentioned in paper . This suggests that the compound of interest may also possess cytotoxic properties, which could be explored further in biological assays. The solubility, stability, and reactivity of the compound could also be similar to those of the related compounds discussed in the papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with similar structural features have been synthesized and characterized, offering potential insights into methodologies that could be applied to the synthesis and analysis of "2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide". For example, the synthesis of new long alkyl side chain acetamide derivatives and their evaluation as corrosion inhibitors demonstrates the potential for similar compounds to be used in material science and corrosion prevention (Yıldırım & Çetin, 2008).
Antimicrobial and Insecticidal Applications
Several studies have investigated the antimicrobial and insecticidal activities of compounds with acetamide structures, suggesting that "this compound" might also possess similar biological activities. For instance, compounds synthesized for antimicrobial activity testing indicate the potential for similar acetamides to be used in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Novel Heterocyclic Compounds Synthesis
The compound shares structural characteristics with heterocyclic compounds that have been synthesized and evaluated for various biological and chemical applications. Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety against pests like Spodoptera littoralis opens avenues for exploring the use of similar compounds in agricultural chemistry and pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Potential for Drug Development
The structural motifs present in "this compound" suggest potential applications in drug development. Studies have shown that related compounds can target specific receptors or biological pathways, indicating the possibility of exploring similar compounds for therapeutic purposes. For instance, compounds with acetamide structures have been synthesized and their structure-activity relationships analyzed for potential anticancer drug development (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13(2)14-3-5-16(6-4-14)23-12-17(22)20-15-7-9-21(11-15)18-19-8-10-24-18/h3-6,8,10,13,15H,7,9,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYRPEJVRINGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)


![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)
![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

